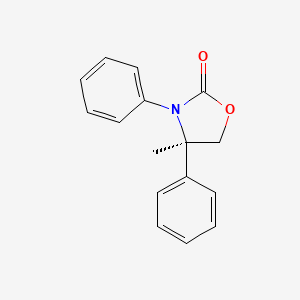
(R)-4-methyl-3,4-diphenyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Methyl-3,4-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative known for its utility in asymmetric synthesis. This compound is characterized by its unique structure, which includes a five-membered oxazolidinone ring substituted with a methyl group and two phenyl groups. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-methyl-3,4-diphenyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with benzaldehyde to form an imine intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-4-methyl-3,4-diphenyloxazolidin-2-one may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production of high-purity product.
化学反応の分析
Types of Reactions: ®-4-Methyl-3,4-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups to the phenyl rings.
科学的研究の応用
®-4-Methyl-3,4-diphenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and advanced materials, where its unique structure imparts desirable properties.
作用機序
The mechanism by which ®-4-methyl-3,4-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include the formation of stable intermediates that favor the desired enantiomeric outcome.
類似化合物との比較
- (S)-4-Methyl-3,4-diphenyloxazolidin-2-one
- 4-Methyl-3,4-diphenyloxazolidin-2-one (racemic mixture)
- 4-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one
Comparison: ®-4-Methyl-3,4-diphenyloxazolidin-2-one is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. Compared to its (S)-enantiomer, it may exhibit different reactivity and selectivity in asymmetric synthesis. The racemic mixture, containing both ®- and (S)-enantiomers, lacks the enantiomeric purity required for certain applications. Other similar compounds, such as 4-phenyl-3,4-dihydro-2H-1,3-oxazin-2-one, differ in their ring structure and substituents, leading to variations in their chemical behavior and applications.
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
(4R)-4-methyl-3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(13-8-4-2-5-9-13)12-19-15(18)17(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3/t16-/m0/s1 |
InChIキー |
SUDKKTYDGGNQIP-INIZCTEOSA-N |
異性体SMILES |
C[C@]1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



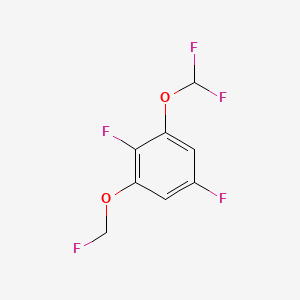

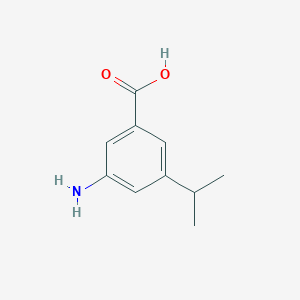

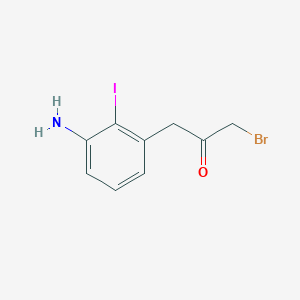


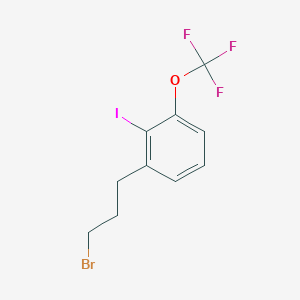

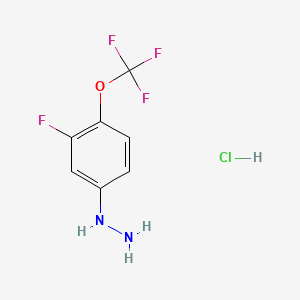
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)


